[3,3'-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)-
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Overview
Description
[3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents. This can be achieved through various reactions such as Friedel-Crafts acylation, alkylation, or halogenation.
Coupling Reactions: The final step involves coupling reactions to attach the 2-oxo-2-phenylethyl group to the indole core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable candidate for pharmaceutical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential in cancer prevention and treatment.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different mechanism of action.
Uniqueness
What sets [3,3’-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)- apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets
Properties
CAS No. |
62252-63-5 |
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Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-methyl-3-phenacylindol-2-one |
InChI |
InChI=1S/C25H20N2O2/c1-27-22-14-8-6-12-19(22)25(24(27)29,15-23(28)17-9-3-2-4-10-17)20-16-26-21-13-7-5-11-18(20)21/h2-14,16,26H,15H2,1H3 |
InChI Key |
RJARHEWXWSLCBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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